An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate: A Versatile Intermediate in Complex Synthesis
An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate: A Versatile Intermediate in Complex Synthesis
For researchers and professionals engaged in the fields of organic synthesis and drug development, the strategic selection of foundational molecules is paramount. Triethyl 1,1,2-ethanetricarboxylate, a multifunctional ester, represents a significant building block for the construction of intricate molecular architectures. This guide provides a comprehensive analysis of its chemical identity, properties, synthesis, and applications, with a focus on its utility in creating carbocyclic and heterocyclic frameworks relevant to medicinal chemistry.
Core Compound Profile: IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triethyl ethane-1,1,2-tricarboxylate .[1][2] Due to its widespread use and historical naming conventions, it is also known by a variety of synonyms.
| Identifier Type | Value |
| IUPAC Name | triethyl ethane-1,1,2-tricarboxylate[1][2] |
| CAS Number | 7459-46-3[1][2][3][4] |
| Molecular Formula | C11H18O6[1][2][4][5] |
| Synonyms | 1,1,2-Ethanetricarboxylic acid, triethyl ester[1][2][3][4]; Triethyl 1,1,2-ethanetricarboxylate[1][2][3]; Diethyl 2-(ethoxycarbonyl)butanedioate[3]; 1,1,2-Tricarbethoxyethane[2][5]; 2-(Ethoxycarbonyl)succinic acid diethyl ester[5] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective application in experimental design.
| Property | Value |
| Molecular Weight | 246.26 g/mol [1][5][6] |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Density | 1.074 g/mL at 25 °C[6] |
| Boiling Point | 99 °C at 0.5 mmHg |
| Refractive Index | n20/D 1.429 |
| InChI Key | TVWZLLYAJDSSCJ-UHFFFAOYSA-N[1][2] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of triethyl 1,1,2-ethanetricarboxylate involves the alkylation of diethyl malonate.[7] This method leverages the acidity of the α-proton of the malonic ester to generate a nucleophilic enolate, which subsequently reacts with a halogenated ethyl carboxylate.
Experimental Protocol: Alkylation of Diethyl Malonate
This protocol outlines a representative procedure for the synthesis of the target compound.
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Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium methoxide in methanol (18-21% solution), at a temperature of 70-80°C for 10-30 minutes. This step facilitates the deprotonation of the α-carbon to form the reactive enolate intermediate.[7]
-
Catalysis: A catalytic amount of potassium iodide (0.5-1 wt% relative to diethyl malonate) is introduced into the reaction mixture. The iodide ion serves as a catalyst to enhance the rate of the subsequent nucleophilic substitution.[7]
-
Alkylation: A halogenated ethyl carboxylate, for instance, ethyl chloroacetate or ethyl bromoacetate, is added dropwise to the reaction mixture over a period of 30-50 minutes.[7]
-
Reaction Completion: The reaction is maintained at 70-80°C for a duration of 3-15 hours to ensure the completion of the alkylation.[7]
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and inorganic salts are removed by washing with water. The organic layer is then dried, and the final product, triethyl 1,1,2-ethanetricarboxylate, is isolated and purified by vacuum distillation.[7]
Caption: Synthesis workflow for triethyl 1,1,2-ethanetricarboxylate.
Applications in Synthetic Chemistry and Drug Discovery
Triethyl 1,1,2-ethanetricarboxylate is a valuable precursor in organic synthesis due to its multiple reactive sites, which allow for a variety of chemical modifications.[8][9] The presence of acidic protons alpha to the ester groups enables its use as a nucleophile in several carbon-carbon bond-forming reactions.[8]
Michael Addition Reactions
A primary application of this compound is its role as a Michael donor in conjugate addition reactions.[8] In the presence of a base, it can be deprotonated to form a resonance-stabilized enolate. This nucleophile can then add to an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a new carbon-carbon bond and a more complex molecular structure. This reactivity is fundamental for synthesizing substituted succinic acid derivatives.[8]
Scaffold for Chemical Libraries
While direct applications in drug development are not extensively documented, the structural motif of triethyl 1,1,2-ethanetricarboxylate, being related to succinic acid, suggests its potential as a scaffold for creating diverse chemical libraries for biological screening.[10] The three ester groups provide handles for various transformations, such as hydrolysis to the corresponding carboxylic acids, which can then be converted to amides or other derivatives.[10] This versatility makes it an attractive starting point for the synthesis of novel bioactive molecules.[10] It has been noted as an intermediate in the preparation of heterocyclic compounds like pyrroles and pyridines.[11]
Caption: General workflow for a Michael addition reaction.
Conclusion
Triethyl 1,1,2-ethanetricarboxylate is a readily accessible and highly versatile chemical intermediate. Its structural features, particularly the presence of multiple ester functionalities and an acidic proton, make it an invaluable tool for synthetic chemists. While its direct role in drug development is still emerging, its utility as a scaffold for generating diverse molecular structures positions it as a compound of significant interest for the discovery of new chemical entities with potential therapeutic applications. Further exploration of its reactivity is warranted to fully harness its potential in medicinal chemistry and materials science.
References
-
PubChem. Triethyl ethane-1,1,2-tricarboxylate. National Center for Biotechnology Information. [Link]
-
NIST. 1,1,2-Ethanetricarboxylic acid, triethyl ester. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. Methanetricarboxylic acid, triethyl ester. [Link]
-
SIELC Technologies. Triethyl ethane-1,1,2-tricarboxylate. [Link]
-
CRO Splendid Lab Pvt. Ltd. 1,1,2-Ethanetricarboxylic Acid 1,1,2-Triethyl Ester. [Link]
-
MySkinRecipes. Triethyl 1,1,2-ethanetricarboxylate. [Link]
Sources
- 1. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 3. Triethyl 1,1,2-Ethanetricarboxylate | 7459-46-3 | TCI AMERICA [tcichemicals.com]
- 4. Triethyl ethane-1,1,2-tricarboxylate | SIELC Technologies [sielc.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. Triethyl 1,1,2-ethanetricarboxylate 99 7459-46-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Triethyl 1,1,2-ethanetricarboxylate [myskinrecipes.com]
